7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

SAR-driven CNS analgesic programs face a critical bottleneck: the need for regioisomerically defined pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffolds to establish position-specific target engagement. Sourcing interchangeable isomers leads to confounding structure-activity data. - Validated Scaffold: This 7-amino-N2-ethyl-6-methyl isomer enables matched molecular pair studies against the 4-amino regioisomer (CAS 90004-20-9). - CNS-optimized Physicochemistry: LogP 1.11 & PSA 76.29 Ų align with CNS drug-likeness criteria for BBB penetration. - Derivatization-ready: The free 7-NH₂ group supports rapid amide/urea/sulfonamide library synthesis for COX-2 and pain target screening.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 90330-10-2
Cat. No. B12886648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
CAS90330-10-2
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CN=C(C(=C2C1=O)N)C
InChIInChI=1S/C10H11N3O2/c1-3-13-9(14)6-4-12-5(2)8(11)7(6)10(13)15/h4H,3,11H2,1-2H3
InChIKeyZTCPJEFIWIFOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Chemical Identity and Structural Class


7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 90330-10-2) is a heterocyclic small molecule (C10H11N3O2, MW 205.21 g/mol) belonging to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class . This bicyclic scaffold, comprising a pyrrole ring fused to a pyridine nucleus with a cyclic imide moiety, has been extensively investigated for analgesic, sedative, anti-inflammatory, antimycobacterial, antiviral, and anticancer activities [1]. The target compound is distinguished by a 7-amino substituent, an N2-ethyl group, and a 6-methyl group—a specific substitution pattern that differentiates it from other regioisomers and N-substituted derivatives within the class.

Substitution-Pattern-Dependent Reactivity and Biological Activity


Pyrrolo[3,4-c]pyridine-1,3(2H)-diones are not interchangeable; both the position of the amino group and the nature of the N-substituent critically influence pharmacological activity. In the broader class, analgesic potency has been shown to depend on the type of amino residue, the length of the alkyl linker, and the substituents on the aromatic ring [1]. Specifically, compounds with an unsubstituted phenylpiperazine moiety demonstrated the strongest analgesic effect, while the introduction of certain pharmacophoric groups altered activity [1]. The 7-amino-2-ethyl-6-methyl substitution pattern creates a unique hydrogen-bonding donor/acceptor profile (PSA = 76.29 Ų) and a distinct LogP (1.11) compared to 4-amino regioisomers or N-unsubstituted analogs . This means that even structurally close analogs cannot be assumed to exhibit equivalent solubility, permeability, target engagement, or synthetic derivatization potential.

Quantitative Differentiation Evidence


Regioisomeric Substitution and Hydrogen-Bonding Geometry

The target compound possesses a 7-amino group, whereas the commercially available 4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 90004-20-9) bears the amino group at the 4-position . This positional isomerism alters the spatial orientation of the hydrogen-bond donor relative to the cyclic imide carbonyls. The 7-amino substituent is positioned para to the pyridine nitrogen and ortho to one carbonyl, creating a different intramolecular hydrogen-bonding network and affecting both tautomeric equilibria and intermolecular interactions with biological targets [1]. The class review notes that 'the type of amino residue, as the basic center of the molecule, is in most examples a phenylpiperazine moiety' and that the strongest analgesic effect was observed in derivatives with specific substitution patterns [1]. This indicates that the position and nature of the amino substituent are critical determinants of pharmacological outcome.

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

N2-Ethyl Substitution: Lipophilicity and LogP Impact

The target compound carries an N2-ethyl substituent, which increases lipophilicity relative to N2-unsubstituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. The experimentally derived LogP for the target compound is 1.10720 . In contrast, N-unsubstituted analogs would have a lower LogP due to the presence of an additional hydrogen-bond donor (NH) at the imide nitrogen. The N2-ethyl group eliminates this H-bond donor, reduces PSA contribution from the imide NH, and increases hydrophobic surface area, which can enhance membrane permeability and blood-brain barrier penetration—a property relevant to the CNS-targeted analgesic and sedative activities reported for the class [1].

Physicochemical Properties Drug-likeness Lipophilicity

Class-Level Analgesic Activity in Writhing Test

While no direct analgesic data exist specifically for 7-amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, the broader 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione class has demonstrated validated analgesic activity. In the 'writhing' test, all tested imides (compounds 8–15) were more active than aspirin, and two derivatives (9 and 11) showed activity similar to morphine [1]. The class review confirms that 'derivatives with analgesic and sedative properties are by far the largest group' among pyrrolo[3,4-c]pyridines studied [2]. The target compound, with its free 7-amino group, serves as a versatile intermediate for generating N-substituted derivatives that can be screened for analgesic potency.

Analgesic Activity In Vivo Pharmacology Pain Models

Synthetic Versatility: 7-Amino Group as Derivatization Handle

The free 7-amino group on the target compound provides a nucleophilic handle for diverse derivatization: amide coupling, reductive amination, urea formation, sulfonamide synthesis, and diazotization. This contrasts with 4-alkoxy-substituted analogs (e.g., 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones), which served as starting materials for N-aminoethyl and N-aminomethyl derivatives in published syntheses but lack a free amino group for further elaboration [1]. The target compound thus combines the N2-ethyl imide scaffold with a free aromatic amine, enabling direct access to amide, urea, and sulfonamide libraries without requiring deprotection or functional group interconversion steps.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Application Scenarios


Medicinal Chemistry SAR: Analgesic and Anti-Inflammatory Pathways

Procure this compound as a core scaffold for systematic structure-activity relationship (SAR) exploration at the 7-amino position. The pyrrolo[3,4-c]pyridine-1,3(2H)-dione class has validated analgesic activity in writhing and hot plate tests, with select derivatives showing morphine-comparable efficacy [1]. The free 7-NH2 enables rapid synthesis of amide, urea, and sulfonamide libraries for screening against pain targets, including COX-2, where related class members DSZ 1 and DSZ 3 reduced COX-2 levels in LPS-activated RAW 264.7 cells [2].

Regioisomer-Controlled Profiling of Pyrrolopyridine Scaffolds

Use this 7-amino regioisomer in parallel with the 4-amino isomer (CAS 90004-20-9) to generate matched molecular pairs and establish position-specific SAR. The distinct spatial orientation of the amino group relative to the pyridine nitrogen and imide carbonyls is expected to produce differential target engagement profiles . This approach enables the identification of regioisomer-specific biological activities and supports patent strategy through novel composition-of-matter claims.

CNS Drug Discovery with Optimized LogP and HBD Profiles

The N2-ethyl substituent provides a LogP of 1.11 and reduces the HBD count to 1 (from 2 in N-unsubstituted analogs), creating a physicochemical profile compatible with CNS drug-likeness criteria . Given the class's demonstrated sedative and analgesic properties [1], this compound is a strategic starting point for CNS-penetrant candidate optimization where balanced lipophilicity is critical for blood-brain barrier penetration.

Antimycobacterial Screening Targeting Mycobacterial Respiration

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione class has been identified as a novel antimycobacterial class targeting the cytochrome bc1 complex in Mycobacterium tuberculosis [3]. Procure this 7-amino derivative for inclusion in screening cascades to evaluate whether the 7-amino-2-ethyl-6-methyl substitution pattern retains or improves upon the antimycobacterial activity observed for other class members, potentially yielding new lead compounds for tuberculosis drug discovery.

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